N-{(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide
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Overview
Description
N-{(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzamide group, and a thiophene moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves the condensation of 3-methylthiophene-2-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring. The final step involves the reaction of the thiazolidinone intermediate with benzoyl chloride to form the desired benzamide derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the thiazolidinone ring can be reduced to alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
N-{(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-methylthiophen-2-yl)methylidene]-4-nitrobenzohydrazide
- 3-[(4-fluorophenyl)methoxy]-N’-[(1E)-(3-methylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide
Uniqueness
N-{(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different levels of activity and selectivity towards various biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H12N2O2S3 |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C16H12N2O2S3/c1-10-7-8-22-12(10)9-13-15(20)18(16(21)23-13)17-14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)/b13-9- |
InChI Key |
ZQLUZWZMPAOZCO-LCYFTJDESA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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